3,5-Dimethyl-2-(((4-(trifluoromethoxy)phenyl)amino)carbonylamino)benzoic acid
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Overview
Description
3,5-Dimethyl-2-(((4-(trifluoromethoxy)phenyl)amino)carbonylamino)benzoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a trifluoromethoxy group attached to a phenyl ring, an amino group, and a benzoic acid moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2-(((4-(trifluoromethoxy)phenyl)amino)carbonylamino)benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(trifluoromethoxy)aniline: This intermediate is synthesized by reacting 4-nitroanisole with trifluoromethanesulfonic acid, followed by reduction to obtain 4-(trifluoromethoxy)aniline.
Coupling Reaction: The 4-(trifluoromethoxy)aniline is then coupled with 3,5-dimethylbenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2-(((4-(trifluoromethoxy)phenyl)amino)carbonylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3,5-Dimethyl-2-(((4-(trifluoromethoxy)phenyl)amino)carbonylamino)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-(((4-(trifluoromethoxy)phenyl)amino)carbonylamino)benzoic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The amino and carbonyl groups can form hydrogen bonds with target molecules, stabilizing the compound’s binding and modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 3,5-Dimethylbenzoic acid
- 4-(Trifluoromethoxy)aniline
Uniqueness
3,5-Dimethyl-2-(((4-(trifluoromethoxy)phenyl)amino)carbonylamino)benzoic acid is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The trifluoromethoxy group enhances its stability and lipophilicity, while the amino and carbonyl groups provide sites for interaction with biological targets. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3,5-dimethyl-2-[[4-(trifluoromethoxy)phenyl]carbamoylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O4/c1-9-7-10(2)14(13(8-9)15(23)24)22-16(25)21-11-3-5-12(6-4-11)26-17(18,19)20/h3-8H,1-2H3,(H,23,24)(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWVZFGUGOCCSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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